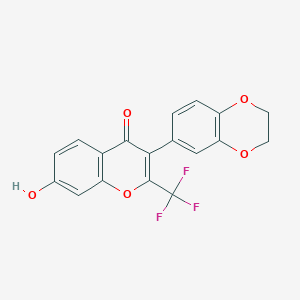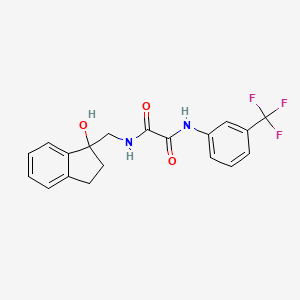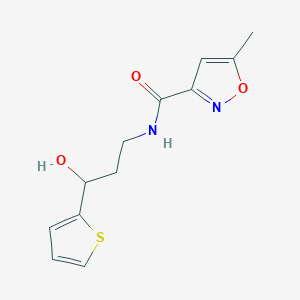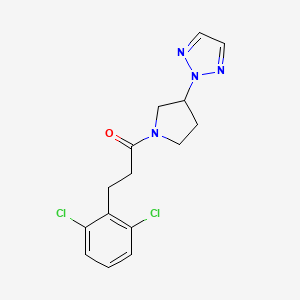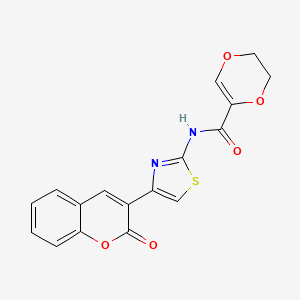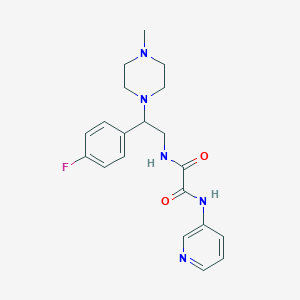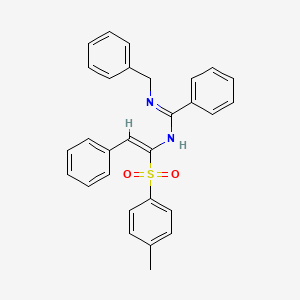![molecular formula C16H18F2N2O B2409392 N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide CAS No. 2178247-59-9](/img/structure/B2409392.png)
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide, commonly known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of drugs called Tyrosine Kinase Inhibitors (TKIs) and has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.
Mécanisme D'action
BMS-986177 is a selective inhibitor of JAK2 and TYK2, which are key enzymes involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses, cell proliferation, and differentiation. By inhibiting JAK2 and TYK2, BMS-986177 blocks the downstream signaling of several cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activation of immune cells.
Effets Biochimiques Et Physiologiques
BMS-986177 has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, including IL-6, IL-12, and IFN-γ, in vitro and in vivo. BMS-986177 has also been shown to decrease the activation of immune cells, including T cells and B cells, in preclinical models of autoimmune diseases. In addition, BMS-986177 has demonstrated efficacy in preclinical models of cancer, including acute myeloid leukemia, by inhibiting the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986177 has several advantages for lab experiments. It has a high degree of selectivity for JAK2 and TYK2, which reduces the risk of off-target effects. BMS-986177 has also shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, BMS-986177 has some limitations for lab experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues or reach certain targets. In addition, BMS-986177 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
For research on BMS-986177 include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to understand the mechanism of action of BMS-986177 and its potential for combination therapy with other drugs. BMS-986177 may also have potential for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which are characterized by dysregulated immune responses.
Méthodes De Synthèse
The synthesis of BMS-986177 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the cyano(cyclohexyl)methyl group, which is achieved through a Grignard reaction. The final product is obtained by reacting the cyano(cyclohexyl)methyl compound with difluoromethylbenzoic acid. The synthesis of BMS-986177 has been described in detail in a patent application filed by Bristol-Myers Squibb.
Applications De Recherche Scientifique
BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases. It has shown potent activity against several tyrosine kinases, including JAK2, TYK2, and FLT3, which are involved in the pathogenesis of cancer and autoimmune diseases. BMS-986177 has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of autoimmune diseases. In preclinical studies, BMS-986177 has demonstrated efficacy in several disease models, including rheumatoid arthritis, psoriasis, and acute myeloid leukemia.
Propriétés
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-15(18)12-6-8-13(9-7-12)16(21)20-14(10-19)11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZMBDFERPDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC=C(C=C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

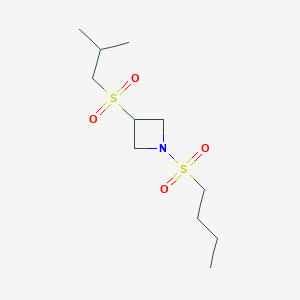
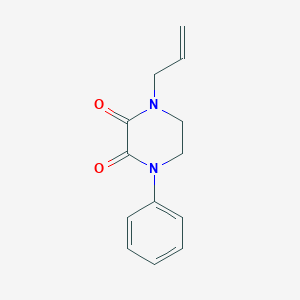
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)
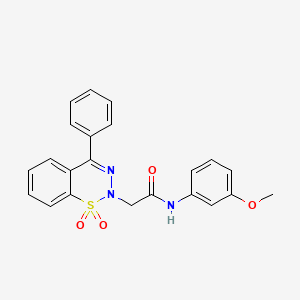
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)
